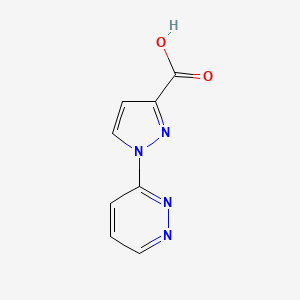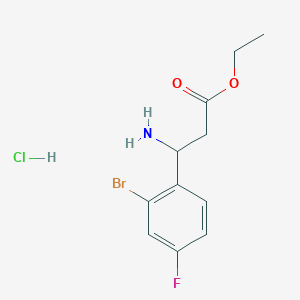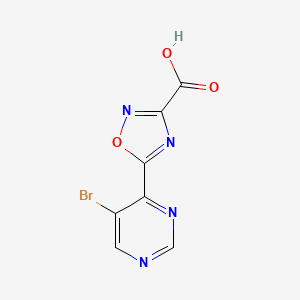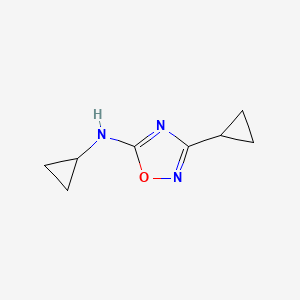
3-Fluoro-5-iodopyridin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-5-iodopyridin-4-ol is a heterocyclic organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of both fluorine and iodine atoms attached to a pyridine ring, specifically at the 3 and 5 positions, respectively. The hydroxyl group is located at the 4 position. The unique combination of these substituents imparts distinct chemical and physical properties to the molecule, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-iodopyridin-4-ol typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the halogenation of pyridine to introduce the iodine and fluorine atoms at the desired positions. This can be achieved through electrophilic aromatic substitution reactions using reagents such as iodine monochloride (ICl) and Selectfluor. The hydroxyl group can be introduced via nucleophilic substitution or hydrolysis reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) and bases like sodium methoxide are often employed to facilitate the reactions. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and time) ensures consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Fluoro-5-iodopyridin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to a hydrogen atom under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of 3-Fluoro-5-iodopyridin-4-one.
Reduction: Formation of 3-Fluoro-5-iodopyridin-4-ylmethanol.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-5-iodopyridin-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Serves as a precursor for bioactive compounds that can modulate biological pathways.
Medicine: Investigated for its potential in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Fluoro-5-iodopyridin-4-ol is largely dependent on its interaction with specific molecular targets. The fluorine atom, being highly electronegative, can influence the electronic distribution within the molecule, enhancing its reactivity. The iodine atom, due to its size and polarizability, can participate in halogen bonding, affecting the compound’s binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- 3-Fluoro-4-iodopyridine
- 3-Fluoro-2-iodopyridine
- 5-Fluoro-2-iodopyridine
Comparison: 3-Fluoro-5-iodopyridin-4-ol is unique due to the presence of the hydroxyl group at the 4 position, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The specific positioning of the fluorine and iodine atoms also contributes to its distinct properties, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C5H3FINO |
|---|---|
Molekulargewicht |
238.99 g/mol |
IUPAC-Name |
3-fluoro-5-iodo-1H-pyridin-4-one |
InChI |
InChI=1S/C5H3FINO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9) |
InChI-Schlüssel |
QLEUKAFKVHZIDY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)C(=CN1)I)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


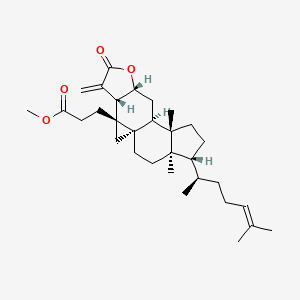
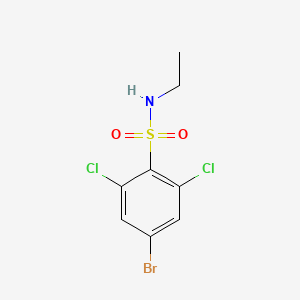
![5-Methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13079038.png)

![3-[1-(Propan-2-yl)-1H-imidazol-5-yl]aniline](/img/structure/B13079055.png)
![Methyl 1-{4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}cyclopentane-1-carboxylate](/img/structure/B13079063.png)
![(3aR,4R,5R,6aS)-4-((S,E)-3-((tert-Butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B13079066.png)
